Patent-Defined 6,6-Disubstituted Piperidine-2,4-dione Architecture vs. Mono-Substituted Commercial Analogs
6-(Methoxymethyl)-6-methylpiperidine-2,4-dione represents a 6,6-disubstituted piperidine-2,4-dione scaffold wherein the 6-position bears two distinct substituents: a methyl group and a methoxymethyl group [1]. In contrast, the commercially available comparator 6-methylpiperidine-2,4-dione (CAS 118263-99-3) and its enantiopure (R)- and (S)- forms bear only a single methyl substituent at the 6-position, with the remaining position occupied by hydrogen . The gem-disubstitution pattern of the target compound introduces an additional heteroatom-containing side chain (methoxymethyl) that is explicitly claimed within the Markush structures of the Genentech/Roche piperidine-dione derivative patent families, whereas mono-substituted 6-methylpiperidine-2,4-dione falls outside the scope of compounds defined for LDHA inhibitory activity in these patent estates [1].
| Evidence Dimension | Substitution Pattern at C6 Position |
|---|---|
| Target Compound Data | 6-(Methoxymethyl)-6-methyl substitution (gem-disubstituted; two distinct substituents) |
| Comparator Or Baseline | 6-Methylpiperidine-2,4-dione (mono-substituted; single methyl group; hydrogen at remaining C6 position) |
| Quantified Difference | Qualitative structural distinction: presence vs. absence of methoxymethyl ether functionality |
| Conditions | Structural comparison based on chemical registry data and patent Markush definitions |
Why This Matters
Procurement of the correct disubstituted scaffold ensures alignment with patent-defined LDHA inhibitor chemical space, avoiding the use of structurally insufficient mono-substituted analogs that lack the methoxymethyl pharmacophoric element.
- [1] Chen, J.; Ding, C.Z.; Dragovich, P.; Fauber, B.; Gao, Z.; Labadie, S.S.; Lai, K.W.; Purkey, H.E.; Robarge, K.; Wei, B.; Zhou, A. Piperidine-dione Derivatives. U.S. Patent Application 20170001990, filed September 15, 2016, and published January 5, 2017. View Source
